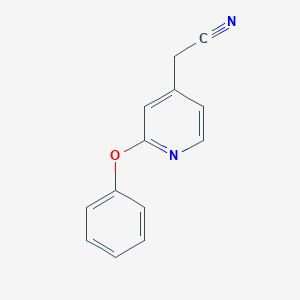

![molecular formula C8H16ClN B2355482 (1S,5R)-6,6-Diméthylbicyclo[3.1.0]hexane-3-amine ; chlorhydrate CAS No. 2307753-24-6](/img/structure/B2355482.png)

(1S,5R)-6,6-Diméthylbicyclo[3.1.0]hexane-3-amine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

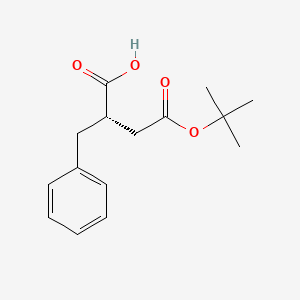

“(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is a compound that belongs to the class of nitrogen-containing heterocycles known as 3-Azabicyclo[3.1.0]hexanes . These compounds are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system, which includes a nitrogen atom . This structure is a key feature in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve transition-metal-catalyzed and transition-metal-free catalytic systems . For example, the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Applications De Recherche Scientifique

- Rôle: Les chercheurs ont conçu et synthétisé des analogues conformationnellement rigides de l'histamine en utilisant l'échafaudage bicyclo[3.1.0]hexane. Ces composés se lient sélectivement au sous-type de récepteur H3 par rapport au sous-type de récepteur H4 .

Ligands du récepteur de l'histamine

Synthèse d'analogues de nucléosides

Réactions de cyclopropanation

Orientations Futures

Mécanisme D'action

Mode of Action

The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner

Pharmacokinetics

The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .

Propriétés

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGLBBKKWWCYRZ-FXFNDYDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CC(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)

![5-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2355411.png)

![2-[1-(2-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2355413.png)

![(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile](/img/structure/B2355422.png)